molecular formula C12H19BrN4S B10935867 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-cyclopropylthiourea

1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-cyclopropylthiourea

Cat. No.: B10935867
M. Wt: 331.28 g/mol
InChI Key: HMWOLUBVOJBGRU-UHFFFAOYSA-N
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Description

1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-cyclopropylthiourea is a synthetic compound that features a pyrazole ring substituted with a bromo group and dimethyl groups, linked to a cyclopropylthiourea moiety

Preparation Methods

The synthesis of 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-cyclopropylthiourea typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Mechanism of Action

The mechanism of action of 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-cyclopropylthiourea involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiourea moiety may also contribute to the compound’s biological activity by forming hydrogen bonds with target proteins .

Comparison with Similar Compounds

1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-cyclopropylthiourea can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its combination of substituents, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C12H19BrN4S

Molecular Weight

331.28 g/mol

IUPAC Name

1-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propyl]-3-cyclopropylthiourea

InChI

InChI=1S/C12H19BrN4S/c1-8-11(13)9(2)17(16-8)7-3-6-14-12(18)15-10-4-5-10/h10H,3-7H2,1-2H3,(H2,14,15,18)

InChI Key

HMWOLUBVOJBGRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCNC(=S)NC2CC2)C)Br

Origin of Product

United States

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